2-(Phenylmethylene)pentanedial
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Overview
Description
2-(Phenylmethylene)pentanedial is an organic compound characterized by the presence of a phenylmethylene group attached to a pentanedial backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylmethylene)pentanedial typically involves the reaction of benzaldehyde with glutaraldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction between benzaldehyde and glutaraldehyde, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylmethylene)pentanedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The phenylmethylene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of phenylmethylene pentanedioic acid.
Reduction: Formation of 2-(Phenylmethylene)pentanediol.
Substitution: Formation of substituted phenylmethylene derivatives.
Scientific Research Applications
2-(Phenylmethylene)pentanedial has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Phenylmethylene)pentanedial involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The phenylmethylene group can participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: Shares the phenyl group but lacks the pentanedial structure.
Glutaraldehyde: Contains the pentanedial structure but lacks the phenylmethylene group.
2-Phenylethylamine: Contains a phenyl group but differs in the rest of the structure.
Uniqueness
2-(Phenylmethylene)pentanedial is unique due to the combination of a phenylmethylene group and a pentanedial backbone, which imparts distinct chemical and physical properties.
Properties
CAS No. |
81700-63-2 |
---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(2E)-2-benzylidenepentanedial |
InChI |
InChI=1S/C12H12O2/c13-8-4-7-12(10-14)9-11-5-2-1-3-6-11/h1-3,5-6,8-10H,4,7H2/b12-9+ |
InChI Key |
HAYKPICIXKOWSF-FMIVXFBMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\CCC=O)/C=O |
Canonical SMILES |
C1=CC=C(C=C1)C=C(CCC=O)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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